molecular formula C12H15NO2 B2484494 N-Acetyl-N-(2,6-dimethylphenyl)acetamide CAS No. 91573-23-8

N-Acetyl-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2484494
CAS No.: 91573-23-8
M. Wt: 205.257
InChI Key: ARTQQPCXEQDEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-(2,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C12H15NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its acetyl and dimethylphenyl groups, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

N-Acetyl-N-(2,6-dimethylphenyl)acetamide, also known as 2’,6’-Acetoxylidide , is a nonsteroidal anti-inflammatory drug (NSAID) . The primary targets of NSAIDs are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

The compound works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. It’s important to note that the compound is a weak inhibitor of COX in the presence of high concentrations of peroxides that are found in inflammatory lesions .

Biochemical Pathways

By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in downstream effects such as reduced inflammation, pain, and fever.

Pharmacokinetics

Like other nsaids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a decrease in inflammation, pain, and fever . This makes it an effective analgesic and antipyretic. In fact, new analogs of this compound have been synthesized and shown to exhibit higher analgesic and anti-inflammatory effects compared to acetaminophen alone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug Additionally, factors such as diet, age, and health status of the individual can also influence the drug’s action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-N-(2,6-dimethylphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the acetylation of 2,6-dimethylaniline with acetic anhydride. The reaction typically occurs under acidic conditions, with a catalyst such as sulfuric acid to facilitate the process. The reaction can be represented as follows:

2,6-dimethylaniline+acetic anhydrideThis compound+acetic acid\text{2,6-dimethylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2,6-dimethylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale acetylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aromatic compounds. These products have diverse applications in various fields.

Scientific Research Applications

N-Acetyl-N-(2,6-dimethylphenyl)acetamide has numerous scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in pain management and anesthesia.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide
  • 2,6-Dimethylacetanilide

Uniqueness

N-Acetyl-N-(2,6-dimethylphenyl)acetamide is unique due to its specific acetyl and dimethylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and applications, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

N-acetyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-6-5-7-9(2)12(8)13(10(3)14)11(4)15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTQQPCXEQDEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.